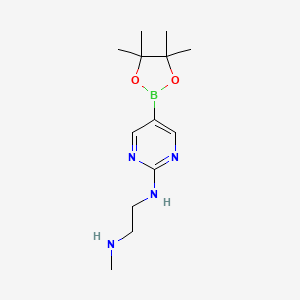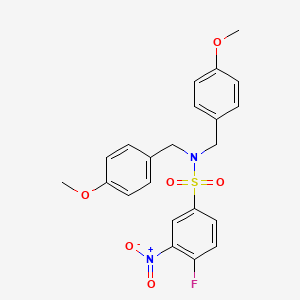
4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Sulfonation: Addition of the sulfonamide group.
Fluorination: Introduction of the fluoro group.
Benzylation: Addition of the methoxybenzyl groups.
Each step requires specific reagents and conditions, such as:
Nitration: Using concentrated nitric acid and sulfuric acid.
Sulfonation: Using chlorosulfonic acid or sulfur trioxide.
Fluorination: Using fluorinating agents like hydrogen fluoride or fluorine gas.
Benzylation: Using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods with considerations for safety, cost, and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups to the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its sulfonamide structure.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide would depend on its specific interactions with molecular targets. Sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site. The fluoro and nitro groups may enhance binding affinity or specificity, while the methoxybenzyl groups could influence solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(4-methoxybenzyl)-4-fluoroaniline: Similar structure but lacks the nitro and sulfonamide groups.
4-Fluoro-N,N-bis(4-methoxybenzyl)benzenesulfonamide: Similar structure but lacks the nitro group.
N,N-Bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide: Similar structure but lacks the fluoro group.
Uniqueness
4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide is unique due to the combination of fluoro, methoxybenzyl, nitro, and sulfonamide groups
Propiedades
Fórmula molecular |
C22H21FN2O6S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C22H21FN2O6S/c1-30-18-7-3-16(4-8-18)14-24(15-17-5-9-19(31-2)10-6-17)32(28,29)20-11-12-21(23)22(13-20)25(26)27/h3-13H,14-15H2,1-2H3 |
Clave InChI |
WPOJJAFRKRSBLW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353714.png)
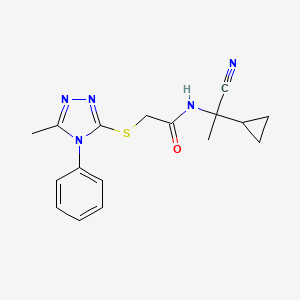
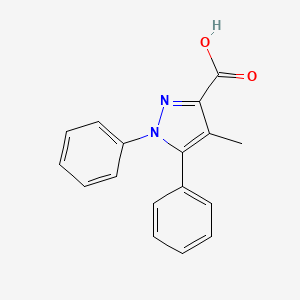
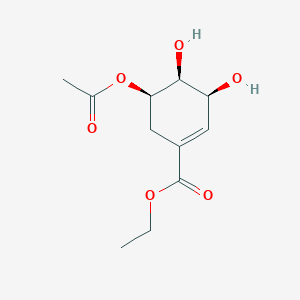
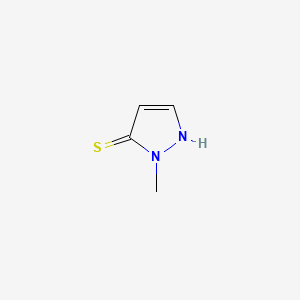
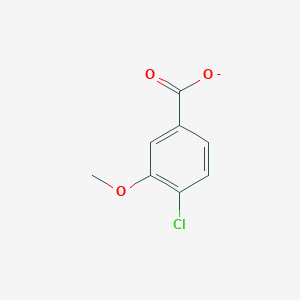
![4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B13353786.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
![6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13353803.png)
![2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13353808.png)
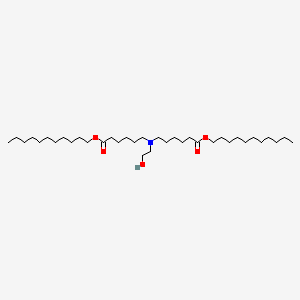
![N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13353813.png)
